molecular formula C28H43FO3 B13440468 24-Fluoro-1,25-dihydroxyvitamin D2

24-Fluoro-1,25-dihydroxyvitamin D2

Cat. No.: B13440468
M. Wt: 446.6 g/mol
InChI Key: NYQPKLHIAIIMRX-DYKRWQGZSA-N
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Description

24-Fluoro-1,25-dihydroxyvitamin D2, also known as (24R)-24-fluoro-1alpha,25-dihydroxyergocalciferol, is a synthetic analog of vitamin D2. This compound is characterized by the presence of a fluorine atom at the 24th position of the vitamin D2 molecule. It is part of the secosteroids class and plays a significant role in regulating calcium metabolism and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Fluoro-1,25-dihydroxyvitamin D2 involves multiple steps, including the introduction of a fluorine atom at the 24th position. One common method is the Sharpless dihydroxylation followed by a deoxyfluorination reaction. This process ensures the stereoselective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

24-Fluoro-1,25-dihydroxyvitamin D2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various fluorinated analogs of vitamin D2, which have distinct biological activities and applications .

Scientific Research Applications

24-Fluoro-1,25-dihydroxyvitamin D2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 24-Fluoro-1,25-dihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphorus metabolism. The fluorine atom at the 24th position enhances the stability and potency of the compound, making it more effective in its biological functions .

Comparison with Similar Compounds

Similar Compounds

    1,25-Dihydroxyvitamin D3: The natural form of vitamin D3, which is highly active in regulating calcium metabolism.

    1,25-Dihydroxyvitamin D2: The natural form of vitamin D2, similar in function to vitamin D3 but with some differences in potency and stability.

    24,25-Dihydroxyvitamin D3: Another analog of vitamin D3 with distinct biological activities.

Uniqueness

24-Fluoro-1,25-dihydroxyvitamin D2 is unique due to the presence of the fluorine atom at the 24th position. This modification enhances its stability and potency compared to other vitamin D analogs. It also exhibits distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C28H43FO3

Molecular Weight

446.6 g/mol

IUPAC Name

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5-fluoro-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H43FO3/c1-18(13-15-28(6,29)26(3,4)32)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(30)17-25(31)19(21)2/h9-10,13,15,18,22-25,30-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24?,25?,27-,28-/m1/s1

InChI Key

NYQPKLHIAIIMRX-DYKRWQGZSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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